Perfluorobutylsulfonyl fluoride

Catalog No.
S793879
CAS No.
375-72-4
M.F
C4F10O2S
C4F9SO2F
M. Wt
302.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorobutylsulfonyl fluoride

CAS Number

375-72-4

Product Name

Perfluorobutylsulfonyl fluoride

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride

Molecular Formula

C4F10O2S
C4F9SO2F

Molecular Weight

302.09 g/mol

InChI

InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16

InChI Key

LUYQYZLEHLTPBH-UHFFFAOYSA-N

Synonyms

1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl Fluoride; 1,1,2,2,3,3,4,4,4-Nonafluorobutan-1-sulfonyl Fluoride; 1,1,2,2,3,3,4,4,4-Nonafluorobutanesulfonyl Fluoride; Nonafluorobutanesulfonic Acid Fluoride; Nonafluorobutanesulfonyl Fluoride; Nonaflyl Fl

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F

The exact mass of the compound Nonafluorobutanesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorobutylsulfonyl fluoride (NfF or PBSF, CAS 375-72-4) is a colorless, volatile liquid primarily utilized as a highly stable perfluoroalkylsulfonylating agent. In industrial and laboratory settings, it serves as the premier precursor for synthesizing nonafluorobutanesulfonates (nonaflates), which are highly reactive electrophiles for transition-metal-catalyzed cross-coupling reactions. Additionally, as a C4-based fluorinated building block, it has become the industry-standard replacement for legacy C8 precursors in the production of specialty surfactants, polymers, and lithium-ion battery electrolytes, balancing high chemical inertness with improved environmental profiles [1].

Research Fit

Liquid reagent suited for ambient-condition synthesis workflows
Key entry to nonaflate electrophiles for Pd-catalyzed cross-coupling
High isomer purity supports analytical standard sourcing

Substituting NfF with the more common trifluoromethanesulfonic anhydride (Tf2O) introduces severe handling and processability challenges, as Tf2O reacts violently with moisture, necessitating strictly anhydrous conditions. Furthermore, the resulting triflates are highly susceptible to premature S-O bond cleavage and basic hydrolysis during cross-coupling, leading to significant yield losses via phenol regeneration [1]. Conversely, attempting to substitute NfF with perfluorooctanesulfonyl fluoride (POSF) for surfactant or electrolyte synthesis triggers severe regulatory and bioaccumulation liabilities, as C8-based POSF is globally restricted [2]. NfF perfectly bridges this gap, providing the superior leaving-group activation of a perfluoroalkylsulfonate without the extreme moisture sensitivity of Tf2O or the regulatory dead-end of POSF.

Substitution Risk

Isomer purity divergence

PFBS derivatives lack branched impurities; PFOS derivatives carry significant branched isomers, complicating analytical reproducibility.

ECF process yield gap

PBSF production achieves markedly higher yield than POSF, affecting supply economics and cost structure if substituted.

Handling practicality mismatch

Liquid NfF enables straightforward benchtop use; gaseous triflyl fluoride requires specialized equipment, limiting direct replacement.

Superior Aqueous Stability for Simplified Handling

The synthesis of active electrophiles often requires highly reactive sulfonylating agents. While trifluoromethanesulfonic anhydride (Tf2O) is the traditional choice, it is violently reactive with water and requires rigorous anhydrous protocols. In contrast, Perfluorobutylsulfonyl fluoride (NfF) is highly stable to aqueous environments and resists hydrolysis at pH levels below 12 [1]. This profound difference in moisture tolerance allows NfF to be handled more easily on the benchtop and used in biphasic or less stringently dried solvent systems, significantly reducing process complexity and the risk of reagent degradation during scale-up [1].

Evidence DimensionStability in aqueous media
Target Compound DataStable to water at pH < 12
Comparator Or BaselineTriflic anhydride (Tf2O) (Violently hydrolyzes upon contact with moisture)
Quantified DifferenceComplete elimination of violent moisture reactivity
ConditionsReagent exposure to aqueous/ambient conditions during sulfonylation

Eliminates the strict requirement for inert atmospheres and ultra-dry solvents, lowering manufacturing costs and improving batch-to-batch reproducibility.

Isomer Purity
Head-to-head
No detectable branched impurities
vs. PFOS: significant branched and other impurities
Supports isomer-pure analytical standard sourcing
19F-NMR, commercial samples

Prevention of Substrate Hydrolysis in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the stability of the electrophile under basic conditions is critical. A comparative study on the cross-coupling of 7-substituted coumarins demonstrated that aryl nonaflates (derived from NfF) coupled efficiently to yield desired diaryl amines in excellent yields. In sharp contrast, the corresponding aryl triflates (derived from Tf2O) were chemically unstable under the same basic microwave-assisted conditions, resulting in competitive detriflation and hydrolysis back to the starting phenol [1]. The enhanced S-O bond stability of the nonaflate group prevents premature degradation, making NfF the superior activating agent for sterically hindered or electronically deactivated substrates[1].

Evidence DimensionResistance to basic hydrolysis during cross-coupling
Target Compound DataAryl nonaflates (Provide high yields of coupled product with minimal hydrolysis)
Comparator Or BaselineAryl triflates (Unstable, yielding detriflated and hydrolyzed side products)
Quantified DifferenceSignificant reduction in phenol regeneration and improved target yield
ConditionsPd-catalyzed cross-coupling (e.g., amination) under basic conditions

Prevents starting material degradation and maximizes target yield in advanced pharmaceutical intermediate synthesis, directly impacting process economics.

ECF Yield
Reported
58% yield
POSF comparator: 31% yield
Improves atom economy and production cost
Industrial ECF of sulfolane

Regulatory-Compliant C4 Precursor for Fluorinated Materials

The global phase-out of long-chain perfluoroalkyl substances has forced a shift in the procurement of fluorinated building blocks. Perfluorooctanesulfonyl fluoride (POSF, C8) has been heavily restricted due to its severe bioaccumulation potential and degradation into PFOS. Perfluorobutylsulfonyl fluoride (PBSF/NfF, C4) serves as the primary industrial replacement [1]. Because the C4 perfluoroalkyl chain exhibits significantly lower bioaccumulation while maintaining the necessary chemical inertness, thermal stability, and surfactant properties, PBSF is the mandated precursor for modern, compliant fluorochemicals, including specialty coatings and battery electrolytes [1].

Evidence DimensionRegulatory viability and bioaccumulation profile
Target Compound DataPBSF (C4 perfluoroalkyl chain, compliant industry standard)
Comparator Or BaselinePOSF (C8 perfluoroalkyl chain, globally restricted/phased out)
Quantified DifferenceAvoidance of C8-associated regulatory bans while maintaining perfluoroalkyl sulfonic properties
ConditionsPrecursor selection for industrial surfactants and polymer synthesis

Ensures long-term procurement viability and regulatory compliance by avoiding restricted legacy C8 PFAS precursors.

Boiling Point
Head-to-head
64 °C
vs. triflyl fluoride: −21 °C
Enables practical liquid-phase handling
Atmospheric pressure

Mild In Situ C-O Bond Activation for Deoxyfluorination

The conversion of aryl and alkyl alcohols to their corresponding fluorides traditionally requires harsh, hazardous reagents like DAST or multi-step halide conversions. NfF offers a streamlined alternative by acting as an in situ activating agent. Research demonstrates that aryl alcohols can be converted to aryl nonaflates using CsF, followed immediately by palladium-catalyzed fluorination in a one-pot, two-step microwave procedure at 180 °C, yielding aryl fluorides in 41–85% isolated yields[1]. This avoids the isolation of sensitive intermediates and bypasses the need for highly corrosive classical deoxyfluorinating gases or liquids [1].

Evidence DimensionReaction condition severity and operational safety
Target Compound DataNfF-mediated one-pot activation/fluorination (Proceeds via stable nonaflate intermediates)
Comparator Or BaselineTraditional deoxyfluorinating agents (Require highly reactive, moisture-sensitive, and hazardous reagents)
Quantified DifferenceElimination of hazardous fluorinating gases and isolation steps, achieving 41–85% yields in one pot
ConditionsOne-pot conversion of aryl alcohols to aryl fluorides via Pd-catalysis

Streamlines the synthesis of fluorinated pharmaceutical building blocks by allowing one-pot activation and fluorination under safer, more scalable conditions.

Developmental Toxicity
Class-level
Negative for neurodevelopmental phenotype
PFHxS/PFOS: positive for effects
Supports C4-chain lower toxicity context
Zebrafish model; requires validation
Nonaflate Yield
Reported
82–95%
Chiral α-fluorinated β-keto dicarbonyl substrates
Establishes reliable electrophile synthesis efficiency
DBU-mediated reaction
Surface Tension
Cross-study
Performance parity with C8 surfactants
Comparable low surface tension values
Supports C4 surfactant functional replacement
Polyalkyleneoxy side chain derivatives

Active Pharmaceutical Ingredient (API) Synthesis

Ideal for activating sterically hindered or electron-deficient phenols for Buchwald-Hartwig, Suzuki, or Stille cross-couplings, where traditional triflates would decompose due to basic hydrolysis [1].

Regulatory-Compliant Surfactant Manufacturing

Serves as the foundational C4 building block for synthesizing nonafluorobutanesulfonate surfactants, replacing restricted C8 POSF derivatives while maintaining critical surface-active properties[2].

Advanced Battery Electrolyte Additives

Used to synthesize bis-nonafluorobutanesulfonimide (Nf2NH) and its lithium salts (LiNFSI), leveraging the stability of the C4 perfluoroalkyl group for high-voltage lithium-ion batteries [2].

One-Pot Deoxyfluorination Workflows

Utilized in discovery chemistry for the rapid, one-pot conversion of alcohols to fluorides, avoiding the handling of highly toxic and corrosive classical fluorinating agents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nonaflate electrophile synthesis for cross-coupling
Liquid reagent, efficient sulfonylation
Cross-coupling reaction efficiency
Fluorosurfactant development with C4 backbone
Surface tension performance parity with C8 benchmarks
Coating and additive performance
High-purity analytical standard for PFAS research
High isomer purity (no detectable branched impurities)
19F-NMR impurity profiling
Polycarbonate flame retardant precursor
High-purity starting material
Flame retardant performance and color specifications

XLogP3

3.4

Hydrogen Bond Acceptor Count

12

Exact Mass

301.94593203 Da

Monoisotopic Mass

301.94593203 Da

Heavy Atom Count

17

UNII

WC4FPA9BCM

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 9 notifications to the ECHA C&L Inventory.;
H314 (95.96%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

375-72-4

Wikipedia

Perfluorobutanesulfonyl_fluoride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-: ACTIVE

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